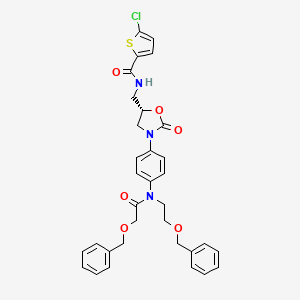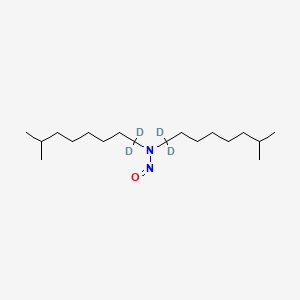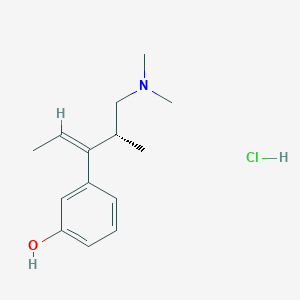
6-Bromopurine-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopurine-d involves the bromination of purine derivatives. One common method includes the reaction of purine with bromine in the presence of a suitable solvent like acetic acid or water. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 6-Bromopurine-d undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are substituted purines where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
科学的研究の応用
6-Bromopurine-d has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Bromopurine-d involves its interaction with nucleic acids and proteins. It can act as an inhibitor of nucleoside deoxyribosyltransferase-I, an enzyme involved in nucleic acid metabolism . This interaction can disrupt the normal function of nucleic acids, leading to various biological effects.
類似化合物との比較
6-Chloropurine: Similar in structure but contains a chlorine atom instead of bromine.
6-Iodopurine: Contains an iodine atom and has different reactivity compared to 6-Bromopurine.
Uniqueness: 6-Bromopurine-d is unique due to its deuterated nature, which can provide different kinetic isotope effects and stability compared to its non-deuterated counterparts .
特性
分子式 |
C5H3BrN4 |
|---|---|
分子量 |
200.01 g/mol |
IUPAC名 |
6-bromo-8-deuterio-7H-purine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1D |
InChIキー |
CTGFGRDVWBZYNB-MICDWDOJSA-N |
異性体SMILES |
[2H]C1=NC2=C(N1)C(=NC=N2)Br |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)

![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)



![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)

![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)


